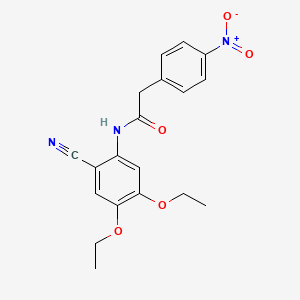

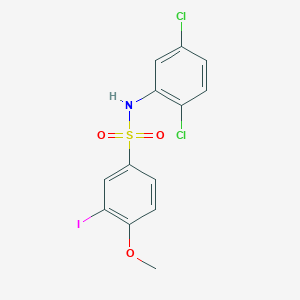

![molecular formula C21H11N3OS2 B3506904 2-{5-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B3506904.png)

2-{5-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-2-furyl}benzonitrile

Overview

Description

The compound “2-{5-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-2-furyl}benzonitrile” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. It can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The structure of synthesized compounds was elucidated by IR, 1HNMR, 13C NMR and mass spectroscopy .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques. For example, FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds between them .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For example, they can undergo condensation reactions with aldehydes/ketones/acids/acyl chlorides . They can also participate in cyclization reactions with thioamide or carbon dioxide (CO2) as raw materials .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the appearance, yield, melting point, and spectroscopic data (FTIR, NMR, HRMS) can be obtained .Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological system in which they are used. For example, some benzothiazole derivatives have shown potent anti-tubercular activity, with better inhibition potency against M. tuberculosis compared to standard reference drugs .

Safety and Hazards

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles are anticipated to be related to green chemistry . This includes the development of more environmentally friendly synthesis methods, as well as the exploration of new applications for benzothiazole derivatives in various fields such as medicinal chemistry, biochemistry, and materials science .

properties

IUPAC Name |

2-[5-[(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-cyanoethenyl]furan-2-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11N3OS2/c22-12-14-5-1-2-6-17(14)19-10-9-15(25-19)11-16(13-23)26-21-24-18-7-3-4-8-20(18)27-21/h1-11H/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFJDOLVGMUFIH-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C(C#N)SC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C(\C#N)/SC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-[(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-cyanoethenyl]furan-2-yl}benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

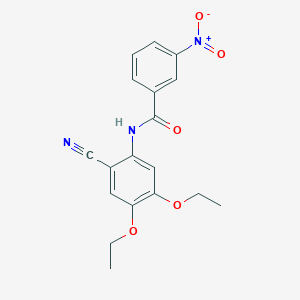

![1-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]ethanone](/img/structure/B3506821.png)

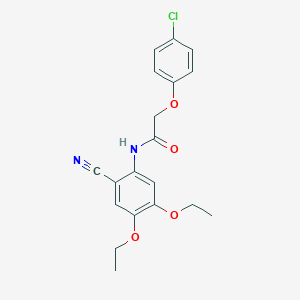

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B3506884.png)

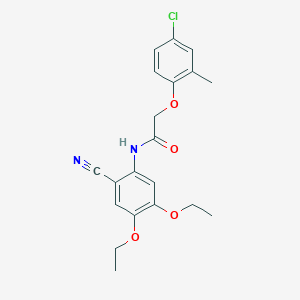

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3506886.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3506901.png)

![2-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3506911.png)

![ethyl 4-[(4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B3506921.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-iodophenyl)glycinamide](/img/structure/B3506922.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B3506933.png)

![1-(4-{[(4-methylphenyl)thio]methyl}benzoyl)azepane](/img/structure/B3506936.png)